molecular formula C13H21N B1373534 [1-(2-Methylphenyl)ethyl](2-methylpropyl)amine CAS No. 1019579-25-9

[1-(2-Methylphenyl)ethyl](2-methylpropyl)amine

Cat. No. B1373534
CAS RN: 1019579-25-9
M. Wt: 191.31 g/mol
InChI Key: ITXYTLKSDOKGEB-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)ethylamine is a chemical compound with the molecular formula C13H21N . Its molecular weight is 191.31 . It is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 1-(2-Methylphenyl)ethylamine is 1S/C13H21N/c1-10(2)9-14-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(2-Methylphenyl)ethylamine is a liquid at room temperature . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Organic Synthesis

1-(2-Methylphenyl)ethylamine: is a valuable compound in organic synthesis. It can act as an intermediate in the synthesis of more complex molecules. Its structure allows for the introduction of the amine group into various chemical entities, which is a fundamental step in the construction of nitrogen-containing compounds such as pharmaceuticals and agrochemicals .

Catalysis

Amines like 1-(2-Methylphenyl)ethylamine are often used as ligands in catalysis. They can form complexes with metals and facilitate various catalytic reactions, including hydrogenation, carbon-carbon bond formation, and more. This has implications in industrial processes where efficient and selective catalysts are crucial .

Material Science

In material science, 1-(2-Methylphenyl)ethylamine may be employed in the modification of surfaces or the creation of novel polymers with specific properties. The amine group can react with other compounds to form covalent bonds, leading to materials with desired characteristics such as increased durability or electrical conductivity .

Pharmaceutical Research

As a compound with an amine group, 1-(2-Methylphenyl)ethylamine is of interest in pharmaceutical research. It could serve as a building block in the design of new drugs, particularly those targeting the central nervous system, where many bioactive molecules are amines or have amine-like structures .

Analytical Chemistry

In analytical chemistry, amines like 1-(2-Methylphenyl)ethylamine can be used as standards or reagents. They may be involved in the development of analytical methods for the detection and quantification of various substances, including environmental pollutants and biomarkers in medical diagnostics .

Agrochemical Development

The structural flexibility of 1-(2-Methylphenyl)ethylamine makes it a candidate for the development of new agrochemicals. Its amine group can interact with biological systems, potentially leading to the discovery of new herbicides, pesticides, or plant growth regulators that are more effective and environmentally friendly .

Safety and Hazards

The compound is associated with some hazards. It has been labeled with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)9-14-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXYTLKSDOKGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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